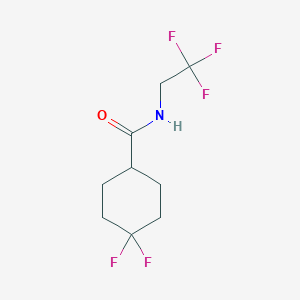

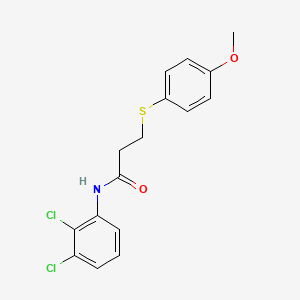

![molecular formula C6H4F3NO2S B3001916 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid CAS No. 1697423-28-1](/img/structure/B3001916.png)

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid, is a derivative of thiazole acetic acid, which is a core structure in various chemical entities with potential biological activities. Thiazole derivatives are known for their antimicrobial properties and have been evaluated against several strains of microbes . Additionally, thiazole acetic acid derivatives have shown interesting biological properties, including antitubercular, antidepressant, and antimetastatic activities . The presence of a trifluoromethyl group in the compound could potentially enhance these properties due to the electron-withdrawing nature of the trifluoromethyl group, which can affect the molecule's reactivity and binding affinity to biological targets.

Synthesis Analysis

The synthesis of related thiazole acetic acid derivatives often involves multistep reactions starting from simple precursors. For instance, the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid, a compound with a similar thiazole core, involves a sequence of oximation, alkylation, aminolysis, bromination, cyclization, and hydrolysis . The condensation of 2-amino-1,3-thiazole salts with trifluoroacetylacetone in acetic acid has been reported to yield thiazolo[3,2-a]pyrimidinium salts, indicating the potential for acetic acid to act as a catalyst or solvent in the synthesis of thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, as well as X-ray crystallography . The stereochemistry of these compounds can be crucial for their biological activity, and X-ray crystallography provides an unambiguous determination of their three-dimensional structure. The presence of the trifluoromethyl group in the compound of interest would likely influence the molecular geometry and electronic distribution, which could be studied using Density Functional Theory (DFT) calculations .

Chemical Reactions Analysis

Thiazole acetic acid derivatives can participate in various chemical reactions, including cyclization and condensation, which are often used in their synthesis . The reactivity of these compounds can be influenced by the substituents on the thiazole ring. For example, the presence of an amino group can facilitate cyclization reactions, while the acetic acid moiety can undergo condensation reactions . The trifluoromethyl group in the compound of interest is likely to affect the chemical reactivity, potentially leading to selective reactions due to its strong electron-withdrawing effect.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetic acid derivatives, such as solubility, melting point, and acidity, can be influenced by their molecular structure. The acidity constants (Ka) of thiazole derivatives have been determined experimentally and theoretically, which is important for understanding their behavior in biological systems . Theoretical studies, including DFT calculations, can provide insights into the charge density distribution, dipole moment, and extent of distortion from regular geometry, which are all relevant for predicting the physical and chemical properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Physical-Chemical Properties

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid derivatives have been synthesized and studied for their physical and chemical properties. A study by Salionov (2015) explored the synthesis and acute toxicity of derivatives of this compound, confirming their structures via elemental analysis and spectroscopy, and categorizing them as practically non-toxic or low-toxic (Salionov, 2015).

Luminescent Properties

Compounds related to this compound have been studied for their luminescent properties. Grummt et al. (2007) investigated the fluorescence of substituted compounds, finding applications in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shift (Grummt et al., 2007).

Synthesis of Complex Structures

The synthesis of complex structures incorporating this compound has been a focus area. Shulga et al. (2021) demonstrated the synthesis of thiazolium perchlorates and their benzo analogs, exploring potential applications in diverse fields (Shulga et al., 2021).

Antimicrobial and Antifungal Activity

The derivatives of this compound have been evaluated for antimicrobial and antifungal activities. Doležel et al. (2009) prepared rhodanineacetic acid derivatives, analyzing their antifungal effects, and identifying potential applications as antifungal compounds (Doležel et al., 2009).

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive compounds with potential medicinal applications. Shirai et al. (2013) designed thiazolyl-acetic acid derivatives and screened them for antimicrobial activities, indicating their potential as biocides in cosmetics and detergents (Shirai et al., 2013).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to enhance AMPK phosphorylation by upstream kinase LKB1 and protect the AMPK complex against dephosphorylation by PP2C .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

A compound known as activator-3, which is a 2-[2-(4-(trifluoromethyl) phenylamino)thiazol-4-yl]acetic acid and an amp mimetic, has been shown to display good pharmacokinetic profile in rat blood plasma with minimal brain penetration property .

Result of Action

Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets .

Safety and Hazards

Direcciones Futuras

Thiazoles have been found to have diverse biological activities and have been used in the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid” and similar compounds may have potential applications in the development of new drugs and treatments.

Propiedades

IUPAC Name |

2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-2-3(13-5)1-4(11)12/h2H,1H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOMOXXJBRIEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

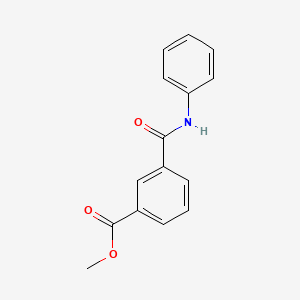

![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)

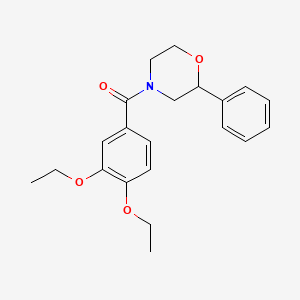

![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)

![[4-(benzylthio)-2-(4-ethylphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B3001845.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid](/img/structure/B3001849.png)

![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)